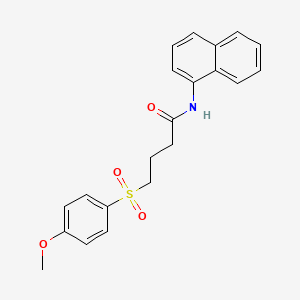

4-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)butanamide

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-N-naphthalen-1-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-26-17-11-13-18(14-12-17)27(24,25)15-5-10-21(23)22-20-9-4-7-16-6-2-3-8-19(16)20/h2-4,6-9,11-14H,5,10,15H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHJLXAINZNLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)butanamide typically involves the following steps:

Formation of the Methoxybenzenesulfonyl Intermediate: The starting material, 4-methoxybenzenesulfonyl chloride, is reacted with an appropriate amine to form the methoxybenzenesulfonyl intermediate.

Coupling with Naphthalen-1-ylamine: The intermediate is then coupled with naphthalen-1-ylamine under suitable conditions, such as the presence of a base like triethylamine, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

Oxidation: Formation of 4-(4-hydroxybenzenesulfonyl)-N-(naphthalen-1-yl)butanamide.

Reduction: Formation of 4-(4-methoxybenzenesulfanyl)-N-(naphthalen-1-yl)butanamide.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Calculated based on standard atomic weights.

Physicochemical Properties

- Solubility : The butanamide linker in the target compound likely enhances aqueous solubility compared to sulfonamide analogs like (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide, which has a hydrophobic methyl group .

- Stereochemical Purity : Unlike the chiral compound in (99% stereopure, [α]D²⁰ +2.5), the target compound lacks reported stereocenters, simplifying synthesis and purification .

- Thermal Stability : Sulfonyl groups generally increase thermal stability. The nitro-substituted analog (compound 15 in ) may exhibit lower stability due to the electron-withdrawing nitro group .

Spectral and Analytical Data

- NMR Spectroscopy :

- IR Spectroscopy :

- HPLC Retention : The target compound’s retention time would likely differ from ’s compound (11.1 min) due to the butanamide linker’s polarity .

Biological Activity

4-(4-Methoxybenzenesulfonyl)-N-(naphthalen-1-yl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

This structure features a naphthalene moiety, a butanamide group, and a methoxybenzenesulfonyl group, which contribute to its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of CCR8 Receptors : The compound acts as an antagonist for the CCR8 receptor, which is implicated in various inflammatory and immune responses. This inhibition can potentially reduce the severity of conditions driven by CCR8 activation .

- Antiproliferative Effects : Studies have shown that this compound may possess antiproliferative properties against certain cancer cell lines. The mechanism involves the modulation of cell cycle progression and induction of apoptosis in malignant cells .

- Binding Affinity : Binding studies using X-ray fluorescence have demonstrated that this compound exhibits selective binding to specific receptors, indicating its potential for targeted therapeutic applications .

Biological Activity and Therapeutic Implications

The biological activity of this compound has been evaluated in various contexts:

- Anti-inflammatory Activity : By blocking CCR8, the compound may help mitigate chronic inflammation, making it a candidate for treating inflammatory diseases such as asthma or rheumatoid arthritis.

- Anticancer Potential : The observed antiproliferative effects suggest that this compound could be further explored as a chemotherapeutic agent, particularly in cancers where CCR8 plays a role in tumor progression.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of CCR8-mediated signaling pathways in vitro. |

| Study 2 | Reported antiproliferative effects on breast cancer cell lines with IC50 values indicating potency. |

| Study 3 | Utilized binding assays to confirm selective receptor affinity, suggesting low off-target effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.